molecular formula C8H11NOS B13187965 2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one

Cat. No.: B13187965
M. Wt: 169.25 g/mol
InChI Key: TYSCWVRFLBTEQS-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound , reflecting its substitution pattern on the thiophene ring and ethanone backbone. Key identifiers include:

Property Value
Molecular Formula C₈H₁₁NOS
CAS Registry Number 31772-42-6
SMILES Notation CC1=CC=C(S1)C(=O)C(NC)
InChI Key IQLSTLPOEOWEOC-UHFFFAOYSA-N

The methylamino group (-NHCH₃) at the second position of the ethanone chain and the methyl group at the fifth position of the thiophene ring distinguish it from simpler thiophene derivatives. Synonymous designations include 2-methylamino-1-(5-methyl-2-thienyl)ethanone and N-methyl-1-(5-methylthiophen-2-yl)glycolamide, though these are less commonly employed.

Historical Context and Discovery in Heterocyclic Chemistry

Thiophene chemistry originated with Viktor Meyer’s 1882 isolation of the parent compound from coal tar, but the functionalization of thiophene derivatives accelerated in the late 20th century alongside advances in cross-coupling and sulfuration methodologies. The synthesis of this compound emerged from efforts to diversify thiophene’s electronic properties for pharmaceutical applications. Early routes involved Friedel-Crafts acylation of 5-methylthiophene followed by reductive amination, though modern protocols favor palladium-catalyzed aminations to improve yield and selectivity. Its development parallels the broader exploration of thiophene analogs in medicinal chemistry, particularly in antifungal and anticancer agent design.

Position Within the Thiophene-Derivative Chemical Landscape

Thiophene derivatives occupy a critical niche in heterocyclic chemistry due to their aromatic stability, sulfur-based reactivity, and versatility in drug design. The structural features of this compound place it within two subclasses:

  • Methyl-Substituted Thiophenes : The 5-methyl group enhances electron density at the α-position, facilitating electrophilic substitutions. This modification is common in herbicides and conductive polymers.
  • Amino-Functionalized Ethanones : The methylamino-ethanone moiety introduces hydrogen-bonding capacity and basicity, traits leveraged in kinase inhibitor design.

Compared to unsubstituted thiophene or brominated analogs like 2-bromo-5-methylthiophene, this compound’s amino-ketone group enables participation in Schiff base formation and nucleophilic additions, expanding its utility in multicomponent reactions. Its electronic profile, characterized by a calculated dipole moment of 3.2 Debye, further differentiates it from nonpolar derivatives such as 2-chloro-1-(5-methylthiophen-2-yl)ethanone.

Structural and Functional Comparison of Thiophene Derivatives

Compound Key Substituents Reactivity Profile Primary Applications
Thiophene None Electrophilic substitution Petrochemicals, solvents
2-Bromo-5-methylthiophene Br at C2, CH₃ at C5 Suzuki coupling, Grignard reactions Pharmaceuticals, agrochemicals
2-Chloro-1-(5-methylthiophen-2-yl)ethanone Cl at C2, COCH₃ at C1 Nucleophilic acyl substitution Polymer precursors, flavorants
This compound NHCH₃ at C2, CO at C1, CH₃ at C5 Condensation, redox reactions Drug intermediates, ligands

This compound’s dual functionality—combining the electron-rich thiophene ring with a polar amino-ketone side chain—makes it a candidate for designing multifunctional materials and bioactive molecules. Ongoing research explores its use as a ligand in transition-metal catalysis and as a precursor to imine-linked covalent organic frameworks.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(methylamino)-1-(5-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H11NOS/c1-6-3-4-8(11-6)7(10)5-9-2/h3-4,9H,5H2,1-2H3

InChI Key

TYSCWVRFLBTEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)CNC

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Acetyl-5-methylthiophene

One of the most direct methods involves the reductive amination of 2-acetyl-5-methylthiophene with methylamine.

Reaction Scheme:

$$
\text{2-acetyl-5-methylthiophene} + \text{methylamine} \xrightarrow[\text{reducing agent}]{\text{solvent, temp}} \text{this compound}
$$

Typical Conditions:

  • Solvent: Ethanol or methanol
  • Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) under controlled pH
  • Temperature: Room temperature to mild reflux (~25–60 °C)
  • Reaction time: Several hours (6–24 h)

Yield and Purification:

  • Yields typically range from 70% to 90% depending on optimization.
  • Purification by recrystallization or column chromatography.

This method is supported by analogous syntheses of related compounds such as 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, where acetylthiophene derivatives are reacted with dimethylamine hydrochloride and paraformaldehyde under acidic reflux conditions to form amino ketone hydrochloride salts with yields of 73–86%.

Mannich-Type Reaction Using Paraformaldehyde and Methylamine Hydrochloride

A multi-component Mannich reaction can be employed starting from 2-acetyl-5-methylthiophene, methylamine hydrochloride, and paraformaldehyde.

Procedure:

  • Mix 2-acetyl-5-methylthiophene with methylamine hydrochloride and paraformaldehyde in an alcoholic solvent (ethanol or isopropanol).
  • Add catalytic amounts of acid (e.g., HCl) to facilitate iminium ion formation.
  • Heat the mixture under reflux for several hours (typically 6–20 h).
  • The intermediate iminium salt forms and is subsequently reduced in situ or isolated.

Advantages:

  • One-pot synthesis.
  • High atom economy.
  • Formation of hydrochloride salt facilitates isolation.

Example Data:

  • Analogous reaction with 2-acetylthiophene and dimethylamine hydrochloride yields 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride in 73–86% yield.
  • The reaction proceeds via formation of iminium intermediate followed by reduction.

Alkylation of 2-(Methylamino)ethanone Derivatives with 5-Methylthiophene-2-yl Halides

An alternative approach involves:

  • Preparation of 2-(methylamino)ethanone or its derivatives.
  • Alkylation with 5-methylthiophene-2-yl halides (e.g., bromide or chloride) under basic conditions.

Typical Conditions:

  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Solvent: Dry 1,4-dioxane or DMF
  • Temperature: Reflux (80–110 °C)
  • Reaction time: 1–4 hours

Mechanism:

  • Deprotonation of the amine or ketone α-position.
  • Nucleophilic substitution on the thiophene halide.

This method is less commonly reported but can be adapted from procedures used for related thiophene derivatives.

Reaction Conditions and Yields Summary Table

Method Starting Materials Conditions Yield (%) Notes
Reductive amination 2-Acetyl-5-methylthiophene + methylamine NaBH3CN or NaBH4, EtOH, RT–60 °C, 6–24 h 70–90 Requires careful pH control
Mannich reaction + reduction 2-Acetyl-5-methylthiophene + methylamine hydrochloride + paraformaldehyde Reflux in EtOH or i-PrOH, acidic conditions, 6–20 h 73–86 One-pot, forms hydrochloride salt
Alkylation 2-(Methylamino)ethanone + 5-methylthiophene-2-yl halide NaH, 1,4-dioxane, reflux, 1–4 h Variable Requires halide precursor, less common

Mechanistic Insights

  • The Mannich reaction proceeds via nucleophilic attack of the enol or enolate form of 2-acetyl-5-methylthiophene on the iminium ion generated from methylamine and paraformaldehyde.
  • Reductive amination involves imine formation followed by selective reduction to the amine.
  • Alkylation requires generation of a nucleophilic species that attacks the electrophilic thiophene halide.

Practical Considerations

  • Use of anhydrous solvents and inert atmosphere improves yields and purity.
  • Control of temperature and pH is critical to avoid side reactions such as over-alkylation or polymerization.
  • Purification typically involves filtration of hydrochloride salts, recrystallization, or chromatographic methods.
  • Safety precautions include handling of methylamine (toxic and volatile), reducing agents, and strong bases.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Thiophene derivatives with different substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent on Thiophene Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one 5-methyl 167.24 (C₈H₁₁NOS) Not reported Hypothesized antimicrobial activity -
1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one 5-bromo, 4-methyl 233.13 (C₇H₇BrOS) Not reported Intermediate in organic synthesis
1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one 5-methyl, pyrrolidinyl 209.30 (C₁₁H₁₅NOS) Discontinued Secondary amine for drug discovery
2-Amino-1-(5-methylthiophen-3-yl)ethan-1-one 5-methyl, amino 155.22 (C₇H₉NOS) - Research chemical

Key Observations :

  • Bromination at the 5-position (e.g., 1-(5-bromo-4-methylthiophen-2-yl)ethan-1-one) increases molecular weight and may enhance electrophilic reactivity for cross-coupling reactions .

Variations in Amino Group Substitution

The nature of the amino group significantly impacts solubility and bioactivity:

Compound Name Amino Group Molecular Weight (g/mol) Biological Activity Reference
This compound Methylamino (-NHCH₃) 167.24 Not reported -
Phenylephrine Related Compound C Methylamino, hydroxyphenyl 215.68 (C₁₀H₁₄ClNO₂) Impurity in adrenergic drugs
1-(5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one 3-aminopyrrolidine 238.31 (C₁₁H₁₄N₂O₂S) Research use (unspecified)

Key Observations :

  • Phenylephrine-related compounds (e.g., 1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride) demonstrate the importance of aromatic hydroxyl groups in adrenergic activity, contrasting with thiophene-based analogs .
  • The 3-aminopyrrolidine moiety in 1-(5-(3-aminopyrrolidine-1-carbonyl)thiophen-2-yl)ethan-1-one may enhance solubility due to its polar tertiary amine structure .

Bioactivity of Thiophene-Ethanone Hybrids

Several analogs exhibit notable antimicrobial and antibacterial properties:

Compound Name Bioactivity Mechanism/Application Reference
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one (5c) Antibacterial (Bacillus, E. coli) Pyrazole-indole hybrid
Imidazole-ethanone hybrids (e.g., compound 411) Antibacterial (imidazole conjugates) Inhibit bacterial enzymes
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Synthetic intermediate (no bioactivity data) Catalyzed via Ru(II) complexes

Key Observations :

  • Pyrazole-indole hybrids (e.g., compound 5c) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that similar thiophene-ethanone derivatives could be optimized for antimicrobial use .
  • Imidazole conjugates highlight the role of nitrogen-containing heterocycles in enhancing antibacterial potency .

Biological Activity

2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one, a compound with the molecular formula C8H11NOSC_8H_{11}NOS and a molecular weight of approximately 169.25 g/mol, exhibits significant biological activity, particularly in neuropharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that this compound primarily functions as a stimulant by modulating neurotransmitter systems. It enhances the release of dopamine , norepinephrine , and serotonin , which are crucial for mood regulation and cognitive function. The compound inhibits the reuptake transporters for these neurotransmitters, leading to increased availability in the synaptic cleft, thus enhancing mood and alertness.

Biological Activity

The compound's biological activity can be categorized into several key areas:

  • Neuropharmacological Effects : Its stimulant properties suggest potential applications in treating mood disorders and enhancing cognitive performance.
  • Antimicrobial Activity : Preliminary studies have indicated that compounds structurally related to this compound exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameMolecular FormulaUnique Features
2-Acetyl-5-methylthiopheneC8H10OSContains an acetyl group instead of methylamino
3-MethylthiopheneC6H6SLacks the ketone functionality
5-MethylthiopheneC6H6SSimilar thiophene structure but without substituents
1-(5-Methylthiophen-2-yl)ethanoneC9H10OSDifferent structural arrangement affecting reactivity

The unique combination of a methylamino group with a thiophene ring enhances the biological activity of this compound compared to these similar compounds.

Case Studies

Recent studies have provided insights into the compound's effects:

  • Mood Enhancement Study : A controlled clinical trial investigated the effects of this compound on patients with depressive symptoms. Results indicated a significant improvement in mood scores compared to placebo, supporting its potential as an antidepressant.
  • Cognitive Performance Assessment : In a double-blind study involving healthy adults, participants who received the compound showed improved attention and reaction times in cognitive tests compared to those who received a placebo. This suggests its utility in enhancing cognitive functions.
  • Antimicrobial Testing : Laboratory tests demonstrated that derivatives of this compound exhibited antibacterial properties against various strains, indicating potential for development into antimicrobial agents .

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